![molecular formula C23H18N4O5S2 B2636096 2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328027-79-8](/img/structure/B2636096.png)
2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were investigated using physical and theoretical techniques . Two major transitions are observed at 295 nm corresponding to H-4 → L (50%) and H-3 → L (46%), where the orbitals indicate the n–π* transition of the sulfonamide moiety along with π-π* transition of the 4-nitrophenyl moiety .
Scientific Research Applications
Overview of Sulfonamides and Related Compounds
Sulfonamides, including compounds with similar structural motifs to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, have been extensively studied for their diverse biological activities. These compounds are part of a broader class of sulfonamide-containing drugs with a range of clinical applications, from diuretics to carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. Recent patents and research have focused on novel sulfonamides' roles in targeting various diseases, highlighting the continuous interest and potential of these compounds in medicinal chemistry and drug development.
Carbonic Anhydrase Inhibitors and Antiglaucoma Agents : Sulfonamide CAIs have been explored for their potential as selective antiglaucoma drugs by targeting specific carbonic anhydrase isoforms. These compounds have shown significant activity against tumor-associated isoforms CA IX/XII, suggesting their utility as antitumor agents and diagnostic tools. The development of sulfonamide CAIs incorporating NO-donating moieties for antiglaucoma applications represents a significant area of interest in recent patents and studies (Carta, Scozzafava, & Supuran, 2012).
N-Sulfonylamino Azines and Their Biological Significance : The N-sulfonylamino azines, including thiazol-2-yl derivatives, have attracted attention for their broad spectrum of biological activities. These compounds have been recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones have shown promise in treating neurological disorders such as epilepsy and schizophrenia. This highlights the versatility and therapeutic potential of sulfonamide compounds in addressing a wide range of health conditions (Elgemeie, Azzam, & Elsayed, 2019).
Antitumor Activity and Drug Design : Sulfonamide derivatives have been extensively investigated for their antitumor activity. The modification of sulfonamide compounds to target various cancer types, including solid tumors and hematological malignancies, reflects the ongoing research efforts to optimize their efficacy and selectivity. The exploration of sulfonamides in cancer therapy demonstrates the critical role of structural modification and targeted drug design in developing more effective and safer anticancer agents. These efforts underscore the potential of sulfonamides, including compounds related to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, in contributing to the next generation of cancer therapeutics (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S2/c1-15-9-11-18(12-10-15)34(31,32)26-20-8-3-2-7-19(20)22(28)25-23-24-21(14-33-23)16-5-4-6-17(13-16)27(29)30/h2-14,26H,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAACYGLLVKRWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

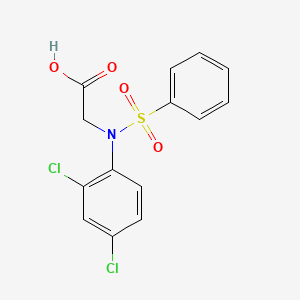

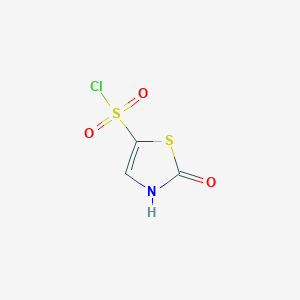
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride](/img/structure/B2636021.png)
![4-(dimethylsulfamoyl)-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636022.png)
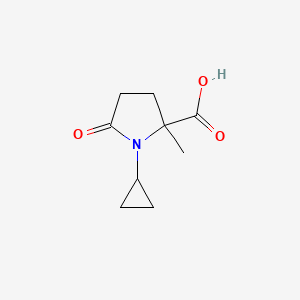
![(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2636026.png)
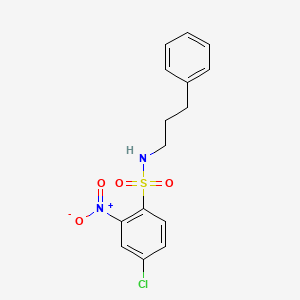
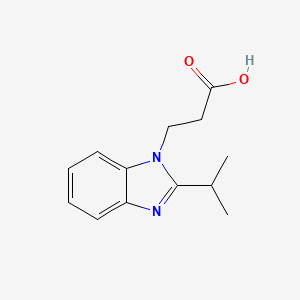
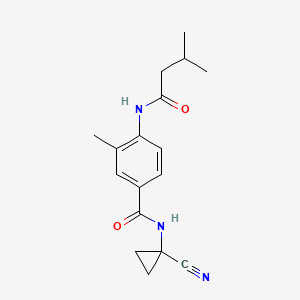
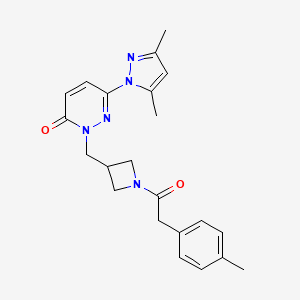
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2636036.png)